molecular formula C21H15ClN2O3S B2596270 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1421509-37-6

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2596270
CAS No.: 1421509-37-6
M. Wt: 410.87
InChI Key: KVSWEJYBVMFESG-UHFFFAOYSA-N
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Description

N-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a coumarin (2H-chromene) scaffold with a thiazole ring system. The coumarin moiety is linked via a carboxamide bond to a substituted thiazole group bearing a 2-chlorophenyl and methyl substituent. This structural design leverages the pharmacological versatility of coumarins (known for anticoagulant, anti-inflammatory, and anticancer properties) and the bioactivity of thiazoles (common in antimicrobial and kinase-inhibitory compounds) .

Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3S/c1-12-18(28-20(24-12)14-7-3-4-8-16(14)22)11-23-19(25)15-10-13-6-2-5-9-17(13)27-21(15)26/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSWEJYBVMFESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the thiazole intermediate.

    Coupling with Chromene Core: The final step involves coupling the thiazole intermediate with a chromene derivative, typically through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the chromene core. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl groups in the chromene core, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, under basic conditions or with the aid of catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a promising lead compound for drug discovery.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the fields of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of carboxamide derivatives, including thiazole-, coumarin-, and nitroheterocycle-based molecules. Key comparisons are outlined below:

2.1 Thiazole-Carboxamide Derivatives
  • N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (): Structural differences: Replaces the coumarin core with a nitrothiophene group. Activity: Exhibits narrow-spectrum antibacterial properties (42% purity) .
  • 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide (): Structural differences: Substitutes coumarin with an indole-thiazolidinone system. Functional impact: The trifluoromethyl group increases hydrophobicity and target affinity. Activity: Not explicitly reported, but similar indole-thiazolidinones are known for antiproliferative effects .
2.2 Coumarin-Carboxamide Derivatives
  • 4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide ():
    • Structural differences : Integrates a triazole ring and fluorophenethyl group instead of the thiazole-chlorophenyl unit.
    • Functional impact : The triazole enhances hydrogen-bonding capacity, improving solubility.
    • Activity : Likely targets kinases or inflammatory pathways, as seen in related coumarin-triazole hybrids .
2.3 Nitroheterocycle-Carboxamide Derivatives
  • N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ():
    • Structural differences : Uses a difluorophenyl-thiazole system with a nitrothiophene.
    • Functional impact : Fluorine atoms improve metabolic stability and membrane penetration.
    • Activity : High purity (99.05%) and potent antibacterial efficacy .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Core Structure Key Substituents Molecular Weight Reported Activity Reference
Target Compound Coumarin-thiazole 2-Chlorophenyl, methyl ~443 g/mol Under investigation
N-(4-(3-Methoxy-4-(CF₃)phenyl)thiazol-2-yl) Nitrothiophene-thiazole 3-Methoxy-4-CF₃, nitro 429 g/mol Antibacterial (42%)
4-(1-(4-Cl-benzyl)triazol-4-yl)-coumarin Coumarin-triazole 4-Chlorobenzyl, fluorophenethyl ~478 g/mol Kinase inhibition

Research Findings and Mechanistic Insights

  • Bioactivity Trends : Thiazole-carboxamides with electron-withdrawing groups (e.g., nitro, CF₃) show enhanced antibacterial activity but lower metabolic stability compared to coumarin hybrids .
  • Solubility : Coumarin derivatives with polar triazole or sulfamoyl groups () exhibit improved aqueous solubility over the target compound’s chlorophenyl-thiazole system .
  • Synthetic Challenges : The target compound’s synthesis likely requires precise coupling of the thiazole and coumarin units, analogous to HATU-mediated amidation in .

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